molecular formula C8H7ClN2O2 B13950486 5-Acetamidopyridine-3-carbonyl chloride CAS No. 59793-45-2

5-Acetamidopyridine-3-carbonyl chloride

Cat. No.: B13950486
CAS No.: 59793-45-2
M. Wt: 198.60 g/mol
InChI Key: FIGINEIAANONDZ-UHFFFAOYSA-N
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Description

5-Acetamidopyridine-3-carbonyl chloride is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 3-position. Its molecular formula is C₈H₇ClN₂O₂, and it serves as a critical intermediate in organic synthesis, particularly in the formation of amides, esters, and other acylated products.

Properties

CAS No.

59793-45-2

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-acetamidopyridine-3-carbonyl chloride

InChI

InChI=1S/C8H7ClN2O2/c1-5(12)11-7-2-6(8(9)13)3-10-4-7/h2-4H,1H3,(H,11,12)

InChI Key

FIGINEIAANONDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-3-pyridinecarboxylic acid with acetyl chloride, followed by the conversion of the resulting 5-acetylamino-3-pyridinecarboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl chloride group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 5-acetamidopyridine-3-carbonyl chloride emerge when compared to pyridine derivatives with varying substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reactivity/Applications Distinguishing Factors vs. Target Compound References
5-Chloropyridin-3-ylmethanol Cl at 5-position; -CH₂OH at 3-position Alcohol oxidation, precursor for esters/ethers Hydroxyl group less reactive than carbonyl chloride; Cl vs. acetamido alters electronic effects
5-Chloro-6-iodopyridine-3-carbaldehyde Cl and I at 5/6 positions; -CHO at 3-position Electrophilic substitution, cross-coupling Dual halogens increase steric hindrance; aldehyde vs. acyl chloride limits acylation utility
2-Chloro-5-methoxypyridine-3-sulfonyl chloride Cl at 2, -OCH₃ at 5; -SO₂Cl at 3 Sulfonamide synthesis, polymer chemistry Sulfonyl chloride (good leaving group) vs. acyl chloride (acylation agent); methoxy vs. acetamido alters polarity
5-Oxopyrazolidine-3-carbonyl chloride Pyrazolidine ring; -COCl at 3-position Peptide coupling, heterocyclic chemistry Pyrazolidine ring (saturated) vs. pyridine (aromatic); reduced aromaticity impacts conjugation
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid Br at 5; difluoropropanoic acid chain Medicinal chemistry (enzyme inhibition) Propanoic acid chain introduces acidity; Br vs. acetamido alters bioactivity

Key Findings

Functional Group Influence :

  • The carbonyl chloride group in this compound renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to hydroxyl (-OH) or aldehyde (-CHO) analogs . This reactivity is critical in synthesizing amides or ketones.
  • Sulfonyl chlorides (e.g., 2-chloro-5-methoxypyridine-3-sulfonyl chloride) exhibit distinct reactivity, favoring sulfonamide formation rather than acylation .

Halogen positioning (e.g., 5-chloro-6-iodopyridine-3-carbaldehyde) introduces steric and electronic effects that hinder nucleophilic attack at the 3-position, unlike the unhindered acyl chloride in the target compound .

Biological Activity :

  • Pyridine derivatives with azetidine or oxime groups (e.g., ) show antimicrobial or neuroactive properties, whereas the acetamido-carbonyl chloride combination may target enzymes or receptors via covalent binding .

Synthetic Versatility :

  • Compared to 5-oxopyrazolidine-3-carbonyl chloride (), the aromatic pyridine ring in the target compound allows for π-π stacking interactions, which are advantageous in materials science or receptor-ligand systems .

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